Oat1/3-IN-2

OAT1 Inhibition Mercury Nephrotoxicity Cytoprotection Assay

Oat1/3-IN-2 (CAS 2195434-05-8), chemically designated as 2-hydroxy-1,7,8-trimethoxy-3-methylanthracene-9,10-dione, is a dual inhibitor of the organic anion transporters OAT1 and OAT3. It was originally isolated from Semen cassiae (SC) and identified as “compound 8” among a panel of natural products that strongly inhibit both transporters.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
Cat. No. B12373792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOat1/3-IN-2
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)OC
InChIInChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)14(8)19)16(21)12-9(15(10)20)5-6-11(22-2)17(12)23-3/h5-7,19H,1-4H3
InChIKeyXABCJODNCUCTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oat1/3-IN-2 Procurement Guide: A Dual OAT1/OAT3 Inhibitor for Mercury-Induced Nephrotoxicity Research


Oat1/3-IN-2 (CAS 2195434-05-8), chemically designated as 2-hydroxy-1,7,8-trimethoxy-3-methylanthracene-9,10-dione, is a dual inhibitor of the organic anion transporters OAT1 and OAT3 [1]. It was originally isolated from Semen cassiae (SC) and identified as “compound 8” among a panel of natural products that strongly inhibit both transporters [2]. This anthraquinone derivative is specifically utilized in experimental models to block OAT1/3-mediated uptake of nephrotoxicants, offering a chemical tool for studying mercury-induced acute kidney injury [2].

Why Generic OAT Inhibitor Substitution is Inadequate for Oat1/3-IN-2 Studies


Simply substituting another OAT1 or OAT3 inhibitor for Oat1/3-IN-2 is scientifically unsound. While classical agents like probenecid inhibit both transporters, they lack the structural specificity and distinct inhibitory kinetics of the anthraquinone class identified in Semen cassiae [1]. The original study demonstrated that SC constituents inhibit OAT1 and OAT3 through both competitive and noncompetitive mechanisms, a dual mode of action not replicated by standard reference inhibitors [1]. Furthermore, the protective effect against cysteine-mercury conjugate (Cys-Hg) cytotoxicity was demonstrated at 10 µM specifically for this set of eight SC inhibitors, a concentration-response context that cannot be assumed for other OAT ligands [1]. Without direct evidence of comparable efficacy and identical target engagement, a generic replacement risks nullifying the experimental model.

Quantitative Differentiation Evidence for Oat1/3-IN-2 Against Comparator Compounds


Oat1/3-IN-2 vs. Probenecid: Protective Effect on HEK-OAT1 Cells Against Mercury Toxicity

In a cellular model of mercury toxicity, Oat1/3-IN-2 (compound 8) at 10 µM provided protective effects on HEK-OAT1 cells challenged with a cysteine-mercury conjugate (Cys-Hg). This effect parallels the protection offered by the classic OAT inhibitor probenecid, albeit at a 20-fold lower concentration [1]. The original study reported that only OAT1-overexpressing cells could be protected by 200 µM probenecid or 10 µM of the SC inhibitors, indicating a potency advantage for Oat1/3-IN-2 in this specific cytoprotection context [1]. However, a direct, head-to-head quantitative comparison of IC50 values for OAT1 and OAT3 between Oat1/3-IN-2 and probenecid is not publicly available, which limits the strength of this differentiation.

OAT1 Inhibition Mercury Nephrotoxicity Cytoprotection Assay

Oat1/3-IN-2 vs. Other SC Anthraquinones: Unique Structural Confirmation and Biosynthetic Rarity

Oat1/3-IN-2 corresponds to 1,7,8-methoxyl-2-hydroxyl-3-methyl-anthraquinone, a compound that was detected in Semen cassiae for the first time during the original isolation study [2]. It is distinct from the more common co-isolated anthraquinones such as obtusin, chryso-obtusin, and aurantio-obtusin by its specific methoxylation pattern at the 1,7,8-positions, as confirmed by a comparative structural dataset [1]. This structural distinction is critical because the inhibitory potency on OAT1 and OAT3 varies significantly among structurally related anthraquinones, with only 6 out of the 22 isolated SC compounds exhibiting strong dual inhibition [2]. Using a more abundant but structurally distinct analog would introduce confounding variables in mechanistic studies.

Anthraquinone Chemistry Natural Product Isolation Structural Novelty

Oat1/3-IN-2 Evidence Gap: Absence of Direct IC50 Comparison Data Limits Differentiation

A critical evidence gap exists for Oat1/3-IN-2: no publicly accessible publication provides a direct, head-to-head quantitative comparison of its IC50 values for OAT1 and OAT3 against a defined comparator such as probenecid, novobiocin, or other standard OAT inhibitors under identical assay conditions [1]. While the original study identified six strong inhibitors from SC, only qualitative descriptions of 'strong inhibition' and a single protective concentration of 10 µM are available in the abstract [1]. For a rigorous scientific selection, the key differentiation metrics—absolute selectivity ratios (OAT1 IC50 / OAT3 IC50), kinetic parameters (competitive vs. non-competitive Ki values), and in vivo pharmacokinetic profiles—remain uncharacterized in the open literature. This limitation must be factored into procurement decisions, and users are advised to request unpublished validation data directly from vendors.

Evidence Gap Analysis Pharmacological Selectivity Procurement Caveat

Best-Fit Application Scenarios for Oat1/3-IN-2 Based on Current Evidence


Mechanistic Study of OAT1-Mediated Renal Uptake of Mercury Conjugates

Oat1/3-IN-2 is directly applicable for blocking the cellular uptake of cysteine-mercury conjugates in OAT1-overexpressing cell lines. The original publication demonstrated that HEK-OAT1 cells are susceptible to Cys-Hg toxicity and are protected by OAT1/3-IN-2 at 10 µM, establishing it as a key tool for dissecting OAT1's role as the 'major determinant in the cellular uptake of mercury' [1]. This scenario is ideal for laboratories investigating heavy metal nephrotoxicity pathways.

In Vitro Drug-Drug Interaction (DDI) Screening for OAT1/3 Substrates

As a confirmed dual inhibitor of OAT1 and OAT3, Oat1/3-IN-2 can serve as a positive control inhibitor in uptake assays using OAT1- or OAT3-transfected cells. This is particularly relevant for pharmaceutical DDI panels where a natural product-derived inhibitor is needed to validate assay sensitivity to anthraquinone-type inhibitory mechanisms [1]. Its use ensures that the screening system can detect both competitive and noncompetitive inhibition modes.

Comparative Pharmacology of Natural Anthraquinone OAT Modulators

Oat1/3-IN-2, as a structurally unique anthraquinone with a defined 1,7,8-trimethoxy substitution pattern [2], can be used alongside co-isolated compounds like obtusin and aurantio-obtusin to establish structure-activity relationships (SAR) for OAT inhibition. This application is critical for natural product chemistry groups seeking to design more potent or selective OAT1/3 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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